molecular formula C20H30Ni B13914574 Bis(pentamethylcyclopentadienyl)-nickel

Bis(pentamethylcyclopentadienyl)-nickel

Cat. No.: B13914574
M. Wt: 329.1 g/mol
InChI Key: CHPLEWYRKUFKQP-UHFFFAOYSA-N
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Description

Bis(pentamethylcyclopentadienyl)nickel, often abbreviated as (Cp)₂Ni (where Cp = pentamethylcyclopentadienyl, C₅Me₅), is a organometallic nickel(II) complex. Its molecular formula is C₂₀H₃₀Ni, with a molecular weight of 353.18 g/mol . The compound is structurally characterized by two pentamethylcyclopentadienyl ligands coordinated to a central nickel atom in a sandwich-like geometry. It is synthesized via reactions involving nickel precursors and pentamethylcyclopentadienyl ligands, as detailed in studies on nickel metallocene synthesis .

(Cp*)₂Ni is notable for its applications in catalysis and materials science. For instance, it has been investigated as a catalyst for the thermal decomposition of ammonium perchlorate (AP) in propellant systems, where its redox activity and stability under high-temperature conditions are advantageous .

Properties

Molecular Formula

C20H30Ni

Molecular Weight

329.1 g/mol

IUPAC Name

nickel(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.Ni/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2

InChI Key

CHPLEWYRKUFKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ni+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of bis(pentamethylcyclopentadienyl)nickel typically involves large-scale synthesis using the direct reduction method due to its simplicity and efficiency. The process is carried out in controlled environments to ensure the purity and stability of the final product.

Mechanism of Action

Molecular Targets and Pathways: Bis(pentamethylcyclopentadienyl)nickel exerts its effects through its ability to form stable complexes with various ligands. The compound’s nickel center can coordinate with different atoms and molecules, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the nickel center, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares (Cp*)₂Ni with structurally related nickelocene derivatives and other metallocenes:

Compound Name Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key References
Bis(pentamethylcyclopentadienyl)nickel (C₅Me₅)₂Ni 353.18 Solid N/A
Bis(tetramethylcyclopentadienyl)nickel(II) (C₅Me₄H)₂Ni 301.09 Green crystalline solid 107–112
Bis(ethylcyclopentadienyl)nickel(II) (C₅H₄C₂H₅)₂Ni 274.10 Liquid bp 90
Bis(cyclopentadienyl)nickel (Nickelocene) (C₅H₅)₂Ni 188.88 Solid 173–175
Bis(pentamethylcyclopentadienyl)ruthenium (C₅Me₅)₂Ru 416.60 Solid N/A

Key Observations :

  • Substituents on the cyclopentadienyl ligand significantly influence physical properties. For example, increasing methyl substitution (e.g., Cp* vs. Cp) enhances steric bulk and thermal stability .
  • The liquid state of bis(ethylcyclopentadienyl)nickel(II) contrasts with the solid state of (Cp*)₂Ni , highlighting the role of ligand hydrophobicity in phase behavior .
Electrochemical Behavior

Cyclic voltammetry studies reveal distinct redox properties among metallocenes:

Compound Oxidation Potential (V vs. reference) Reduction Potential (V vs. reference) Key References
(Cp*)₂Ni +0.42 (irreversible) −1.35 (quasi-reversible)
(Cp*)₂Ru +0.85 (reversible) −1.10 (reversible)
Nickelocene [(C₅H₅)₂Ni] +0.25 (reversible) −1.75 (irreversible)

Key Observations :

  • Ru) .
  • Nickelocene shows higher reducing power compared to (Cp*)₂Ni , likely due to reduced electron-withdrawing effects from unsubstituted Cp ligands .
Catalytic Performance

In the thermal decomposition of ammonium perchlorate (AP):

Catalyst Peak Decomposition Temperature (°C) Catalytic Efficiency Key References
(Cp*)₂Ni 326 Moderate
Heterobimetallic [(Cp)Ni-s-Ic’-RuCp] 298 High
(Cp*)₂Ru 345 Low

Key Observations :

  • The heterobimetallic complex (Cp)Ni-s-Ic’-RuCp demonstrates asynergistic effect , lowering AP decomposition temperature by 28°C compared to(Cp*)₂Ni alone .
  • (Cp*)₂Ru is less effective, underscoring the importance of nickel’s redox activity in this context.

Key Observations :

  • Nickelocene’s carcinogenicity contrasts with the lack of explicit hazard data for (Cp*)₂Ni, suggesting that methyl substitution may mitigate toxicity .
  • Liquid nickel complexes like bis(ethylcyclopentadienyl)nickel(II) pose handling challenges due to volatility .

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